Bienvenue dans la boutique en ligne BenchChem!

5-(3-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine

Conformational restriction Sulfur-halogen noncovalent interactions SMN2 splicing modulation

5-(3-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine (CAS: 1388045-80-4, molecular formula C₈H₅BrClN₃S, MW: 290.57) belongs to the 2-amino-1,3,4-thiadiazole class, a privileged scaffold recognized for its broad spectrum of bioactivity including antibacterial, anticancer, and anti-inflammatory properties. This compound features a unique ortho-chloro/meta-bromo disubstitution pattern on the pendant phenyl ring, distinguishing it from the more common para-halogenated or monosubstituted analogs commonly offered as research intermediates.

Molecular Formula C8H5BrClN3S
Molecular Weight 290.57 g/mol
Cat. No. B13698790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine
Molecular FormulaC8H5BrClN3S
Molecular Weight290.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)Cl)C2=NN=C(S2)N
InChIInChI=1S/C8H5BrClN3S/c9-5-3-1-2-4(6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
InChIKeyNRYCHZDBDZVCOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine: Ortho-Halogenated Heterocyclic Building Block for Medicinal Chemistry and Fragment-Based Drug Discovery


5-(3-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine (CAS: 1388045-80-4, molecular formula C₈H₅BrClN₃S, MW: 290.57) belongs to the 2-amino-1,3,4-thiadiazole class, a privileged scaffold recognized for its broad spectrum of bioactivity including antibacterial, anticancer, and anti-inflammatory properties [1]. This compound features a unique ortho-chloro/meta-bromo disubstitution pattern on the pendant phenyl ring, distinguishing it from the more common para-halogenated or monosubstituted analogs commonly offered as research intermediates . It is typically supplied as a research-grade fine chemical with purity specifications of 95% or higher, and is primarily utilized as a synthetic building block in early-stage medicinal chemistry programs, fragment-based library design, and agrochemical discovery investigations .

Procurement Risk: Why Simple Halogen Swapping or Positional Isomer Substitution of 5-Aryl-1,3,4-thiadiazol-2-amines Can Invalidate SAR and Lead Optimization Campaigns


In the 5-aryl-1,3,4-thiadiazol-2-amine series, the position and identity of halogen substituents on the phenyl ring critically govern both the conformational landscape and the electronic profile of the molecule, precluding simple analog substitution. Intramolecular 1,5-S···X (X = halogen) noncovalent interactions, demonstrated in the Novartis SMN2 splicing modulator program, can enforce a planar biaryl conformation essential for target binding, an interaction that is exquisitely sensitive to halogen identity and ortho vs. para positioning [1]. Furthermore, structure-activity relationship (SAR) studies of 2-amino-5-aryl-1,3,4-thiadiazole derivatives reveal that antibacterial minimum inhibitory concentration (MIC) values can shift by 4- to 8-fold or more depending on whether a halogen is placed at the ortho, meta, or para position, and whether it is bromo versus chloro [2]. Procuring a positional isomer (e.g., 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazol-2-amine, CAS 1388066-20-3) or a monohalogenated analog (e.g., 5-(3-bromophenyl)-1,3,4-thiadiazol-2-amine, CAS 108656-65-1) without confirmatory comparative data therefore introduces uncontrolled variables into lead optimization workflows, risking misinterpretation of SAR trends and wasted screening resources.

Quantitative Differentiation Evidence for 5-(3-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine versus Closest Analogs


Evidence_Item_1: Ortho-Chloro/Meta-Bromo Disubstitution Pattern Confers Unique Intramolecular S···Halogen Conformational Restraint versus Para-Substituted or Monohalogenated Analogs

The Novartis SMN2 splicing modulator program demonstrated that 1,5-S···X (X = halogen) intramolecular noncovalent interactions between the thiadiazole sulfur and an ortho-substituent on the pendant phenyl ring can enforce a planar biaryl conformation critical for target engagement [1]. In that study, a 2-fluorophenyl thiadiazole analog (compound 26) achieved a greater than fifty percent (>50%) increase in full-length SMN protein production in a mouse model of spinal muscular atrophy, directly attributed to the conformational constraint imparted by the S···F interaction [1]. The 3-bromo-2-chlorophenyl substitution pattern of the target compound presents two distinct halogen atoms capable of engaging in such S···X interactions—an ortho-chloro group for potential S···Cl conformational locking and a meta-bromo group for fine-tuning electronic and steric properties. This is structurally distinct from the 4-bromophenyl analog (5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, CAS 13178-12-6), which cannot form an intramolecular S···Br interaction due to the para positioning of the bromine atom and has reported anticancer IC₅₀ values of 12.5 µg/mL (MCF-7) and 0.2 µg/mL (A549) in one study , and from the unsubstituted 5-phenyl-1,3,4-thiadiazol-2-amine, which showed IC₅₀ values of 2.44 µM (LoVo) and 23.29 µM (MCF-7) .

Conformational restriction Sulfur-halogen noncovalent interactions SMN2 splicing modulation

Evidence_Item_2: Dual Halogenation Increases Lipophilicity (ClogP) by ~0.6–0.9 Log Units versus Monohalogenated Analogs, Enhancing Membrane Permeability Potential

The presence of both bromo and chloro substituents on 5-(3-bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine increases the calculated partition coefficient (ClogP) relative to monohalogenated analogs [1]. Based on computational predictions using the XLogP3 algorithm, the target compound has a ClogP of approximately 3.0–3.5, compared to approximately 2.4 for 5-(3-bromophenyl)-1,3,4-thiadiazol-2-amine (CAS 108656-65-1, monobromo analog) [2] and approximately 2.1 for 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (CAS 28004-62-8, monochloro analog) [3]. This represents a calculated increase of approximately 0.6–0.9 log units in ClogP, which corresponds to a theoretical 4- to 8-fold increase in octanol-water partition coefficient (P). In antibacterial SAR studies of 2-amino-5-aryl-1,3,4-thiadiazoles, increased lipophilicity from halogenation has been correlated with enhanced membrane penetration and correspondingly lower MIC values against Gram-positive pathogens (S. aureus, B. cereus) [4], consistent with the general observation that halogen substitution at both ortho and meta positions can improve antibacterial potency compared to monosubstituted analogs.

Lipophilicity modulation Membrane permeability Drug-likeness optimization

Evidence_Item_3: Positional Differentiation from the 2-Bromo-4-chlorophenyl Isomer Validates a Distinct Chemical Space for Patent SAR Exploration

The isomeric analog 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazol-2-amine (CAS 1388066-20-3) has been specifically reported with IC₅₀ values as low as 0.28 µg/mL against MCF-7 breast cancer cells in anticancer screening . This compound differs from the target compound solely in the positioning of the bromine and chlorine atoms (2-Br-4-Cl vs. 3-Br-2-Cl). Both isomers share identical molecular formula (C₈H₅BrClN₃S) and molecular weight (290.57), giving them identical mass-based analytical signatures and making them indistinguishable by LC-MS alone . However, the differential positioning of the halogens creates distinct electronic distribution (Hammett σ values differ for ortho vs. para vs. meta substitution), and distinct steric profiles around the biaryl bond. These differences are likely to manifest in differential binding to biological targets, as has been observed across numerous medicinal chemistry programs where positional isomer pairs exhibit divergent potency and selectivity profiles. Systematic procurement of both isomers enables comprehensive patent SAR coverage and probing of halogen-sensitive binding pockets that para-substituted analogs cannot access.

Positional isomer differentiation Chemical space coverage Patent SAR strategy

Evidence_Item_4: Dual Ortho-Chloro/Meta-Bromo Substitution Provides Orthogonal Synthetic Handles for Sequential Cross-Coupling not Available in Symmetric or Monohalogenated Analogs

The 3-bromo-2-chlorophenyl moiety in the target compound presents two chemically distinct halogen atoms amenable to chemoselective palladium-catalyzed cross-coupling reactions [1]. The aryl bromide (meta-Br) is significantly more reactive than the aryl chloride (ortho-Cl) in oxidative addition, enabling sequential functionalization: a first coupling (Suzuki, Sonogashira, or Buchwald-Hartwig) at the meta-bromo position followed by a second, distinct coupling at the ortho-chloro position under more forcing conditions. This orthogonal reactivity is well-documented in the patent literature where bromo and chloro substituents on the same aromatic ring are explicitly used as differential blocking groups for sequential functionalization of aromatic rings [2]. In contrast, the monobromo analog 5-(3-bromophenyl)-1,3,4-thiadiazol-2-amine (CAS 108656-65-1) offers only a single cross-coupling handle, while the 4-bromo analog (CAS 13178-12-6) similarly lacks a second reactive site. This synthetic advantage makes the target compound a strategically superior building block for diversity-oriented synthesis and late-stage functionalization workflows.

Synthetic versatility Sequential cross-coupling Late-stage functionalization

Evidence_Item_5: Computational Docking in DNA Gyrase B Supports Halogen-Specific Binding Interactions Facilitating Antibacterial Lead Development

A series of 2-amino-1,3,4-thiadiazole derivatives were designed, synthesized, and evaluated as DNA gyrase B inhibitors using both in silico docking studies and in vitro enzyme inhibition assays [1]. The study demonstrated that 5-substituted-1,3,4-thiadiazol-2-amine derivatives exhibited favorable docking scores with good binding affinity toward the ATP-binding pocket of DNA gyrase B, and the compounds complied with in silico predictions of drug-likeness, pharmacokinetic parameters, and toxicity [1]. Separately, 5-bromo-1,3,4-thiadiazol-2-amine has been identified as an orally bioavailable DNA gyrase inhibitor with activity against Gram-negative bacteria through molecular modeling studies . The antibacterial SAR of 2-amino-5-aryl-1,3,4-thiadiazole derivatives shows that halogen substitution on the phenyl ring enhances antibacterial potency, with electron-withdrawing groups such as bromo and chloro at ortho and para positions producing significant activity against Gram-positive strains including S. aureus and B. cereus [2]. The target compound's dual halogenation pattern may thus provide additive binding energy contributions through halogen bonding interactions with backbone carbonyls in the gyrase B ATP-binding pocket, a hypothesis supported by the favorable docking scores observed for closely related 5-substituted-2-amino-1,3,4-thiadiazoles.

DNA gyrase B inhibition Antibacterial drug discovery Molecular docking

Procurement-Relevant Application Scenarios for 5-(3-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine: Where This Specific Isomer Delivers Differentiated Research Value


Fragment-Based Drug Discovery Targeting Conformationally Sensitive Binding Sites (SMN2, Allosteric Kinases)

The ortho-chloro substituent on the target compound enables intramolecular S···Cl noncovalent interactions that can enforce a planar biaryl conformation, as established by the Novartis discovery of SMN2 splicing modulators using analogous S···X interactions [1]. In fragment-based drug discovery programs, this conformational pre-organization reduces the entropic penalty upon target binding and can translate into improved fragment hit rates and higher ligand efficiency metrics compared to para-substituted or monohalogenated fragments that lack this conformational control. Procurement of this specific isomer is justified when screening against protein targets where crystallographic or computational evidence suggests a preference for ortho-substituted biaryl ligands in flat, hydrophobic binding pockets. The Novartis study demonstrated a >50% increase in SMN protein production for a 2-fluorophenyl thiadiazole analog, providing a quantitative benchmark for the value of ortho-halogen conformational restriction [1].

Antibacterial Hit Expansion Targeting DNA Gyrase B ATP-Binding Pocket

The 2-amino-1,3,4-thiadiazole scaffold has been validated as a DNA gyrase B inhibitor chemotype through combined in silico docking and in vitro enzyme inhibition studies [2]. The dual halogenation (Br + Cl) on the pendant phenyl ring provides increased electron-withdrawing character and additional halogen bonding capacity, both of which have been correlated with enhanced antibacterial potency against Gram-positive pathogens in SAR studies of this series [3]. Researchers developing novel antibacterials to combat multidrug-resistant strains can incorporate this specific isomer into screening cascades to probe whether dual-halogen substitution yields additive or synergistic effects on MIC values and target engagement compared to the more commonly tested monohalogenated analogs, with the ultimate aim of identifying leads with sub-µg/mL potency.

Diversity-Oriented Synthesis and Fragment Library Construction Requiring Orthogonal Synthetic Handles

The chemically distinct meta-bromo and ortho-chloro substituents provide two orthogonal reactive sites for sequential palladium-catalyzed cross-coupling, enabling stepwise diversification of the scaffold without the need for protecting group strategies [4]. In diversity-oriented synthesis campaigns or when constructing focused fragment libraries for high-throughput screening, this dual-handle architecture enables the generation of a larger and more structurally diverse compound collection from a single building block precursor. This synthetic efficiency translates into reduced procurement costs for library construction, as one dual-halogenated building block can replace two separate monohalogenated building blocks in the synthesis workflow.

Comprehensive Patent SAR Filing Requiring Isomeric Comparator Data

The 3-Br-2-Cl isomer (CAS 1388045-80-4) is a structural isomer of the 2-Br-4-Cl analog (CAS 1388066-20-3), which has been reported with an IC₅₀ of 0.28 µg/mL against MCF-7 cells . For pharmaceutical intellectual property strategies, demonstrating that bioactivity is dependent on the specific halogen positioning (rather than simply the presence of halogens) is essential for securing composition-of-matter claims and establishing inventiveness over prior art. Procuring both isomers and generating comparative biological data provides the evidentiary basis for patent applications that differentiate a lead series from existing disclosures in the crowded 1,3,4-thiadiazole chemical space. Furthermore, having both isomers on hand enables the preparation of regioisomeric impurity reference standards critical for analytical method validation in pharmaceutical development.

Quote Request

Request a Quote for 5-(3-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.